Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C₁₀H₂₀N₂Na₈O₁₂P₄. It is known for its unique structure, which includes a hexane backbone with nitrilobis(methylene) and tetrakisphosphonate groups. This compound is often used in various scientific and industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the octasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrilobis(methylene) groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate and amine derivatives, which have applications in different fields such as agriculture, medicine, and materials science .
Scientific Research Applications
Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in water treatment, corrosion inhibition, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways. The compound’s phosphonate groups interact with metal ions, forming stable complexes that prevent the ions from participating in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, EDTA is a chelating agent but has a different structure and binding affinity.
Nitrilotriacetic acid (NTA): Another chelating agent with a simpler structure compared to this compound.
Uniqueness
This compound is unique due to its hexane backbone and multiple phosphonate groups, which provide it with a higher binding affinity for metal ions compared to simpler chelating agents like EDTA and NTA .
Properties
CAS No. |
94023-18-4 |
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Molecular Formula |
C10H20N2Na8O12P4 |
Molecular Weight |
668.09 g/mol |
IUPAC Name |
octasodium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.8Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8 |
InChI Key |
DGCKJBZTJPQAPT-UHFFFAOYSA-F |
Canonical SMILES |
C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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